molecular formula C9H7BrCl2O2 B3253203 2-(4-Bromo-2,6-dichlorophenyl)-1,3-dioxolane CAS No. 2221812-43-5

2-(4-Bromo-2,6-dichlorophenyl)-1,3-dioxolane

Cat. No.: B3253203
CAS No.: 2221812-43-5
M. Wt: 297.96 g/mol
InChI Key: YTXYGHCHLWOEJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of a similar compound, (2-((4-bromo-2,6-dichlorophenyl)amino)phenyl) (morpholino)methanone, involves a mixture of 2-((4-bromo-2,6-dichlorophenyl)amino)benzoic acid, morpholine, 2-(7-azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HATU), and N,N-diisopropylethylamine dissolved in N,N-dimethylformamide . The mixture is stirred for 3 hours .

Scientific Research Applications

Environmental Impact and Remediation Efforts

The use of herbicides containing chlorophenols, such as 2,4-D, has been extensively studied for their environmental impact, particularly in aquatic environments. Research has shown that these compounds generally exert moderate toxic effects on mammalian and aquatic life, with long-term exposure potentially resulting in considerable toxicity to fish. The persistence of these compounds in the environment can vary, being low when adapted microflora capable of biodegrading these compounds is present, but can become moderate to high depending on environmental conditions. Bioaccumulation is expected to be low; however, their strong organoleptic effect is a notable feature of these chlorophenols (Krijgsheld & Gen, 1986).

Mechanisms of Degradation and Bioremediation

The biodegradation of herbicides, including those based on 2,4-D, has been a significant focus of research. Microorganisms play a crucial role in the degradation of such compounds, which is beneficial for preventing environmental pollution and safeguarding public health. Studies have emphasized the importance of understanding the role of microorganisms in the degradation process of 2,4-D and its main degradation metabolite, 2,4-dichlorophenol. Remediation processes facilitated by microorganisms present an advantageous approach to address pollution issues related to the use of these herbicides (Magnoli et al., 2020).

Health and Environmental Safety Assessments

The toxicological profile and environmental impacts of 2-methyloxolane, a solvent related to 2-(4-Bromo-2,6-dichlorophenyl)-1,3-dioxolane, have been comprehensively reviewed to understand its suitability for extracting natural products. This includes a detailed examination of its extraction efficiency, solvent power, and especially its toxicological profile and environmental impacts. Comparisons with hexane, a commonly used petroleum-based solvent, highlight 2-methyloxolane's potential as an environmentally and economically viable alternative for the extraction of lipophilic natural products, emphasizing the need for sustainable practices in industrial applications (Rapinel et al., 2020).

Properties

IUPAC Name

2-(4-bromo-2,6-dichlorophenyl)-1,3-dioxolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrCl2O2/c10-5-3-6(11)8(7(12)4-5)9-13-1-2-14-9/h3-4,9H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTXYGHCHLWOEJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=C(C=C(C=C2Cl)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrCl2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101248644
Record name 1,3-Dioxolane, 2-(4-bromo-2,6-dichlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101248644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2221812-43-5
Record name 1,3-Dioxolane, 2-(4-bromo-2,6-dichlorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2221812-43-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Dioxolane, 2-(4-bromo-2,6-dichlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101248644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Bromo-2,6-dichlorophenyl)-1,3-dioxolane
Reactant of Route 2
Reactant of Route 2
2-(4-Bromo-2,6-dichlorophenyl)-1,3-dioxolane
Reactant of Route 3
Reactant of Route 3
2-(4-Bromo-2,6-dichlorophenyl)-1,3-dioxolane
Reactant of Route 4
Reactant of Route 4
2-(4-Bromo-2,6-dichlorophenyl)-1,3-dioxolane
Reactant of Route 5
Reactant of Route 5
2-(4-Bromo-2,6-dichlorophenyl)-1,3-dioxolane
Reactant of Route 6
2-(4-Bromo-2,6-dichlorophenyl)-1,3-dioxolane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.